

Why was the clinical development of BMS-833923 discontinued?

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Compound of Interest

Compound Name: BMS-833923

Cat. No.: B612203

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Technical Support Center: BMS-833923 Clinical Development

This document addresses frequently asked questions regarding the clinical development of **BMS-833923**, a potent, orally bioavailable Smoothened (SMO) antagonist. While the compound showed initial promise in preclinical and early-phase studies, its clinical development was discontinued. This guide provides researchers with the available data and context surrounding this decision.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **BMS-833923**'s clinical development?

While Bristol Myers Squibb has not issued a formal public statement detailing the specific reasons, analysis of available clinical trial data and the broader landscape of Smoothened (SMO) inhibitors suggests that development was likely halted due to a combination of insufficient efficacy in broader patient populations and a challenging side-effect profile. Many clinical trials for **BMS-833923** were completed without their results being published, which typically indicates that the outcomes did not meet the predefined endpoints for success. Furthermore, a Phase I trial combining **BMS-833923** with dasatinib for Chronic Myeloid Leukemia (CML) was reported to have "very limited clinical efficacy." This lack of a strong

efficacy signal, coupled with adverse events common to the SMO inhibitor class, likely led to the decision to terminate the program.

Q2: Was **BMS-833923** active against its target in human subjects?

Yes, early clinical data confirmed that **BMS-833923** demonstrated pharmacodynamic activity in humans. In a Phase I study, skin biopsies from patients treated with **BMS-833923** showed a decrease in the expression of GLI1, a downstream effector in the Hedgehog signaling pathway. [1] This indicated that the drug was successfully engaging its target, SMO, and modulating the intended signaling cascade.[1]

Q3: What level of clinical activity was observed in early trials?

The first-in-human Phase I study (NCT00670189) in patients with advanced or metastatic solid tumors showed modest signs of clinical activity.[1] As of October 2009, key observations included:

- One confirmed partial response (PR) in a patient with Gorlin Syndrome, a condition caused by a germline mutation in the Hedgehog pathway gene PTCH1.[1]
- Stable disease (SD) lasting over 11 months in a patient with medulloblastoma.[1]

However, these promising early signals in specific Hedgehog-driven tumors often do not translate to broader efficacy in more common cancers, a challenge faced by many SMO inhibitors.

Q4: What were the key safety and tolerability issues with **BMS-833923**?

In the initial Phase I dose-escalation study, **BMS-833923** was described as "generally well tolerated" at doses up to 240 mg.[1] However, specific adverse events (AEs) were noted, which are characteristic of the SMO inhibitor drug class.

- At the 240 mg dose level, one patient experienced Grade 2 lipase elevation and pancreatitis, which resolved upon withholding the drug.[1]
- Other common AEs associated with SMO inhibitors as a class include muscle spasms, dysgeusia (taste alteration), alopecia (hair loss), weight loss, and fatigue.[2][3] Treatment

discontinuations due to AEs are common for this class of drugs, which likely posed a significant challenge for the continued development of **BMS-833923**.[\[2\]](#)[\[3\]](#)

Data Presentation

Table 1: Summary of Phase I First-in-Human Study (NCT00670189) Results Data as of October 21, 2009[\[1\]](#)

Dose Cohort	Number of Subjects	Drug-Related AEs > Grade 2	Notable Efficacy Outcomes
30 mg	5	None Reported	1 patient with medulloblastoma had stable disease for >11 months.
60 mg	3	None Reported	-
120 mg	3	None Reported	-
240 mg	7	One patient experienced Grade 2 lipase elevation and pancreatitis.	1 patient with Gorlin Syndrome had a confirmed partial response.

Experimental Protocols

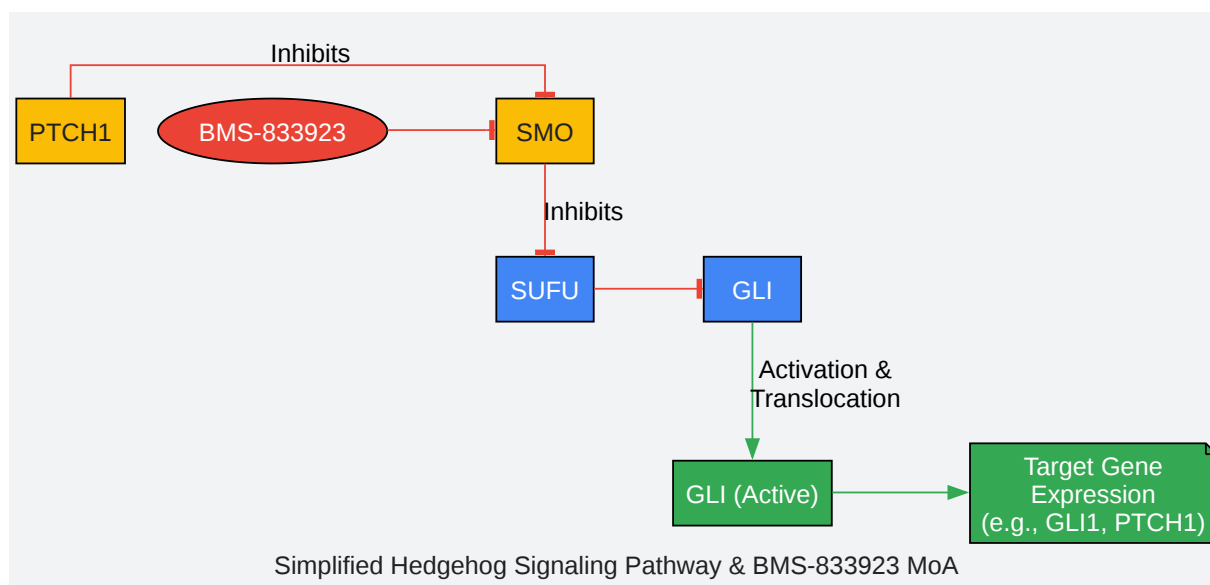
Methodology: Phase I Dose-Escalation and Pharmacodynamic Assessment (NCT00670189)

- Study Design: This was a first-in-human, open-label, dose-escalation study designed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **BMS-833923**.[\[1\]](#)
- Patient Population: Subjects with advanced or metastatic solid tumors for whom standard therapy was not available.[\[4\]](#)
- Dosing Regimen: Subjects received a single dose of **BMS-833923** one week prior to starting continuous daily dosing. This initial single-dose period was used to collect pharmacokinetic (PK) data over a full week.[\[1\]](#)

- Pharmacodynamic (PD) Assessment: To confirm target engagement, skin punch biopsies were collected from subjects before the first dose (Day 1) and again on Day 22 of the first cycle. These samples were analyzed to assess the expression levels of the GLI1 protein, a key downstream biomarker of Hedgehog pathway activity.[1]
- Safety Evaluation: Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Visualizations

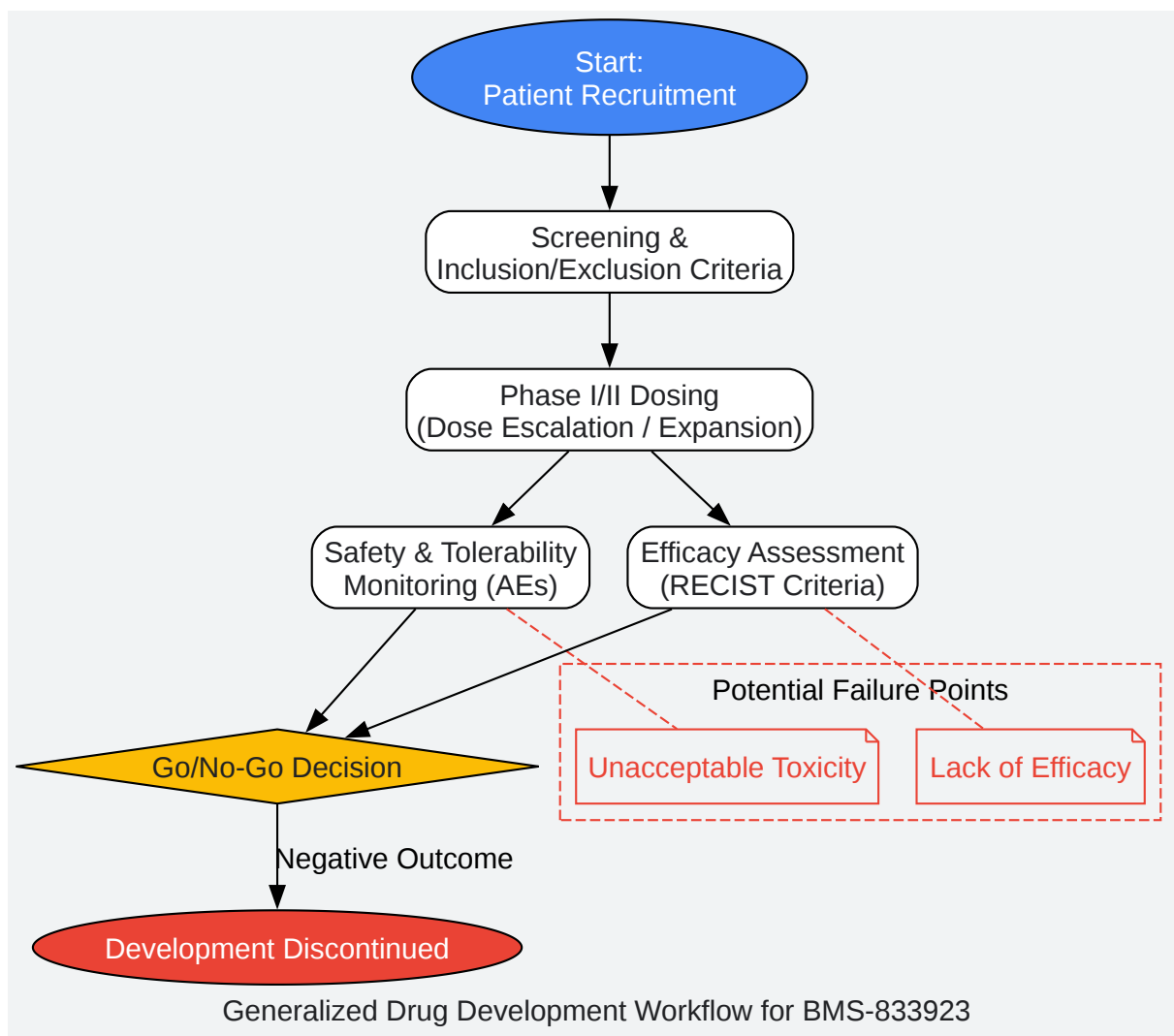
Signaling Pathway



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Caption: Mechanism of Action of **BMS-833923** on the Hedgehog Pathway.

Experimental Workflow



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Caption: Potential failure points in a typical clinical trial workflow.

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